N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide
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Overview
Description
N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide: is a synthetic organic compound that features a benzofuran ring substituted with a cyano group, a fluoro group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-fluoro-1-benzofuran-3-carboxylic acid with cyanomethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of cyanomethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary amines or other reduced derivatives.
Substitution: Products will vary depending on the nucleophile used but may include substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide is used as a building block in organic synthesis. Its functional groups allow for further modification, making it valuable in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential as a pharmacophore. The presence of the cyano and fluoro groups can enhance the compound’s binding affinity and selectivity for biological targets, making it a candidate for drug development.
Industry: In materials science, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties. The fluoro group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-1-phenylisoquinolinium salts
- N-(cyanomethyl)-1,3-azolium salts
Comparison: N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. The fluoro group enhances its stability and reactivity compared to similar compounds without this substitution. Additionally, the combination of the cyano and carboxamide groups provides versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-7-1-2-8-9(6-16-10(8)5-7)11(15)14-4-3-13/h1-2,5-6H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIBZYFPTJHQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C2C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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